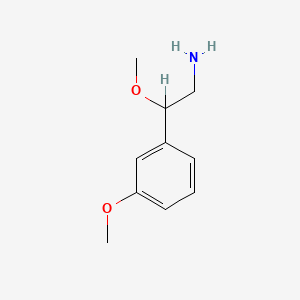

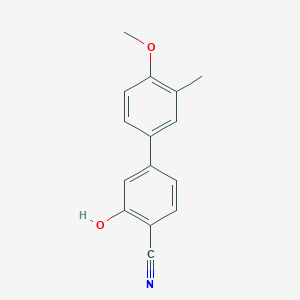

![molecular formula C10H17NO5 B6416644 1-[(叔丁氧基)羰基]-4-羟基吡咯烷-2-羧酸 CAS No. 40350-82-1](/img/structure/B6416644.png)

1-[(叔丁氧基)羰基]-4-羟基吡咯烷-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .科学研究应用

抗氧化和生物活性

天然羧酸,包括类似于1-[(叔丁氧基)羰基]-4-羟基吡咯烷-2-羧酸的衍生物,以其生物活性而闻名,特别是作为抗氧化剂。这些化合物的结构相关抗氧化活性已被广泛研究,表明某些结构特征,如羟基的数量和共轭键的存在,显着影响其生物活性。这篇综述强调了特定的羧酸表现出高抗氧化活性,表明在保护氧化应激方面具有潜在应用(Godlewska-Żyłkiewicz 等,2020)。

药物合成

作为一种生物质衍生的关键构件,乙酰丙酸(LEV)与1-[(叔丁氧基)羰基]-4-羟基吡咯烷-2-羧酸具有相似的官能团,由于其羰基和羧基,在药物合成中展示出灵活性和独特性。LEV 及其衍生物为合成多种药物提供了一种经济高效、更清洁的替代方案,突出了羧酸衍生物在简化药物合成和增强药物释放中的作用(张等,2021)。

抗癌和抗菌剂

羧酸衍生物,包括类似于1-[(叔丁氧基)羰基]-4-羟基吡咯烷-2-羧酸的衍生物,已在植物、藻类和真菌等天然来源中被发现,显示出多种生物活性。由于其抗氧化特性以及作为抗癌、抗菌和抗菌剂的潜力,这些化合物有望用于未来的化学制剂。这篇综述涵盖了这些衍生物在化妆品、农艺和制药行业中的应用,表明了羧酸衍生物在科学研究和开发中的广泛用途(Dembitsky,2006)。

生物催化剂抑制

羧酸对生物催化剂的抑制作用,包括与1-[(叔丁氧基)羰基]-4-羟基吡咯烷-2-羧酸结构相关的化合物,已得到证实。这篇综述重点关注了羧酸对大肠杆菌和酿酒酵母等工程微生物的影响。了解羧酸抑制这些微生物的机制对于制定提高微生物稳健性和改善工业性能的策略至关重要(Jarboe 等,2013)。

安全和危害

The compound “1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid” has been associated with certain hazards. It has been classified with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include measures to take in case of exposure or if specific symptoms appear after exposure .

作用机制

Target of Action

The primary target of 1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid is amines . The compound is used as a protecting group for amines in organic synthesis .

Mode of Action

The compound, also known as the tert-butyloxycarbonyl (BOC) group , can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the protection of the amine group during the synthesis process .

Biochemical Pathways

The BOC group plays a crucial role in the synthesis of complex organic compounds. It protects the amine group from reacting with other reagents during the synthesis process . After the synthesis is complete, the BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Pharmacokinetics

It’s known that the compound is a white solid at room temperature and is soluble in some organic solvents such as ethanol and dimethylformamide .

Result of Action

The primary result of the action of 1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid is the protection of amines during organic synthesis . This allows for the successful synthesis of complex organic compounds without unwanted reactions involving the amine group .

Action Environment

The action of 1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid is influenced by several environmental factors. For instance, the addition of the BOC group to amines requires aqueous conditions and the presence of a base . The removal of the BOC group, on the other hand, requires the presence of strong acids . Therefore, the efficacy and stability of the compound’s action are highly dependent on the specific conditions of the reaction environment .

属性

IUPAC Name |

4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENKAPCDIOILGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40929761 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-4-hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13726-69-7 |

Source

|

| Record name | NSC343720 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(tert-Butoxycarbonyl)-4-hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

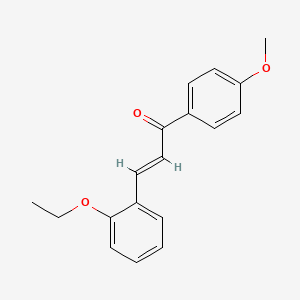

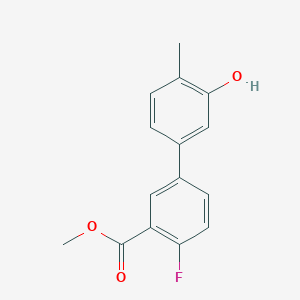

![1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6416577.png)

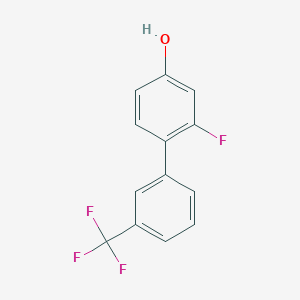

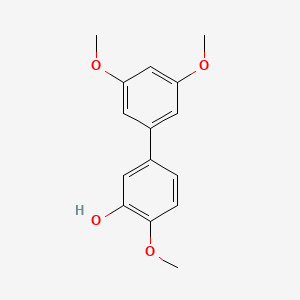

![(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6416581.png)

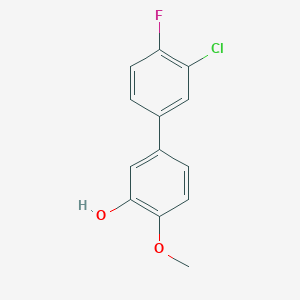

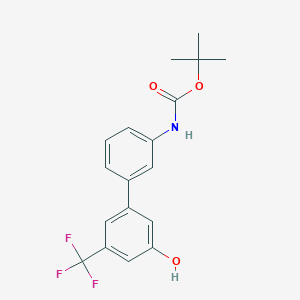

![3-[4-(Piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6416584.png)

![3-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6416651.png)